2-Pyrrolylboronic acid

Suzuki-Miyaura Coupling Regioselectivity Polybrominated Pyrroles

Selecting 2-pyrrolylboronic acid over generic pyrrole boronic acids is essential for predictable synthetic outcomes. The boronic acid group at the 2-position of the unprotected pyrrole ring ensures distinct regioselectivity in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of 2-arylpyrroles, 3-aryl-6-(2-pyrrolyl)pyridazines, and functionalized BODIPY dye intermediates. Substituting with the 3-isomer or phenylboronic acid yields different coupling products and fails to generate the pyrrole-containing biaryl architectures required for pharmaceutical and materials science targets. To preserve reactivity, this compound must be stored at -20°C under inert atmosphere to prevent protodeboronation and oxidation. Procure from suppliers offering ≥95% purity with validated analytical certificates to ensure batch-to-batch reproducibility in iterative polyarylpyrrole synthesis.

Molecular Formula C4H6BNO2
Molecular Weight 110.91 g/mol
CAS No. 763120-43-0
Cat. No. B1586875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyrrolylboronic acid
CAS763120-43-0
Molecular FormulaC4H6BNO2
Molecular Weight110.91 g/mol
Structural Identifiers
SMILESB(C1=CC=CN1)(O)O
InChIInChI=1S/C4H6BNO2/c7-5(8)4-2-1-3-6-4/h1-3,6-8H
InChIKeyWADSQZHEAXPENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyrrolylboronic Acid (CAS 763120-43-0) Procurement Guide: Purity, Storage, and Analytical Specifications


2-Pyrrolylboronic acid (1H-pyrrol-2-ylboronic acid) is a heterocyclic boronic acid building block with the molecular formula C₄H₆BNO₂ and a molecular weight of 110.91 g/mol [1]. It features a boronic acid group at the 2-position of an unprotected pyrrole ring, which enables its primary application as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions for the synthesis of 2-arylpyrroles [2]. Commercially, it is typically supplied at ≥95% purity and is recommended to be stored at -20°C under inert atmosphere to mitigate instability, particularly protodeboronation and oxidation [3].

Why Generic 'Pyrrole Boronic Acid' Substitution is Not Advisable for 2-Pyrrolylboronic Acid Applications


Substituting 2-pyrrolylboronic acid with a generic 'pyrrole boronic acid' or a close structural analog without rigorous validation introduces significant risk to synthetic outcomes. The position of the boronic acid group on the heterocycle is critical; the 2-isomer exhibits distinct regioselectivity in cross-coupling reactions compared to the 3-isomer [1]. Furthermore, the inherent instability of the unprotected 2-pyrrolylboronic acid under standard Suzuki coupling conditions (e.g., elevated temperatures) often leads to competitive protodeboronation and dimerization [2], necessitating specific reaction protocols. Analogs like phenylboronic acid, while more stable, cannot generate the pyrrole-containing biaryl structures essential for many pharmaceutical and materials science targets .

2-Pyrrolylboronic Acid: Quantitative Comparator Data for Informed Scientific Procurement


Regioselective Suzuki Coupling at the 2-Position of Polybrominated Pyrroles

In the synthesis of complex pyrrole derivatives, 2-pyrrolylboronic acid derivatives demonstrate definitive regioselectivity at the 2-position, a feature not achievable with 3-pyrrolylboronic acid or other positional isomers. When 2,3,4-tribromopyrrole is coupled with 4-tert-butylphenyl boronic acid, the reaction proceeds exclusively at the 2-position, yielding the 2-aryl substituted product in 68% yield . This regioselectivity is a direct consequence of the boronic acid's placement, enabling sequential coupling strategies for polyarylpyrroles .

Suzuki-Miyaura Coupling Regioselectivity Polybrominated Pyrroles

Comparative Yields in the Synthesis of N-Protected 2-Pyrroleboronic Acid Derivatives

The efficiency of synthesizing a key protected derivative, N-tert-butoxycarbonyl-2-pyrroleboronic acid (N-Boc-2-pyrroleboronic acid), varies significantly based on the synthetic route employed. Early methods by Schluter et al. achieved a 40% yield [1], while an optimized procedure by Kelly et al. using the same substrate and boronation conditions improved this to 82% yield [1]. In contrast, alternative protecting group strategies, such as using a benzenesulfonyl group, resulted in a dramatically lower yield of only 8% due to competitive desulfonylation [1].

Synthetic Methodology Yield Optimization Protecting Groups

Stability of 2-Pyrrolylboronic Acid in Suzuki Coupling: Impact of Protection on Deboronation

A major challenge with 2-pyrrolylboronic acid and its N-protected derivatives in Suzuki-Miyaura cross-coupling is their propensity to undergo protodeboronation and dimerization under standard reaction conditions [1]. The unprotected 2-pyrrolylboronic acid is particularly labile, whereas the N-Boc-protected analog exhibits improved stability but still suffers from these side reactions [1]. Quantitative data show that in model reactions, these side reactions can reduce the yield of the desired cross-coupled product to as low as 15% [2], necessitating careful optimization of reaction temperature and base to maximize productive coupling.

Stability Protodeboronation Reaction Optimization

Application in the Synthesis of Monofunctionalized BODIPY Dyes via N-Boc-Protected Derivative

2-Pyrrolylboronic acid, in its N-Boc-protected form, is a key reagent for the modular synthesis of monofunctionalized BODIPY (boron-dipyrromethene) dyes. In a representative synthesis, the Suzuki cross-coupling of 5-chloro-pyrrole-2-carboxaldehyde with N-Boc-2-pyrroleboronic acid, followed by N-Boc deprotection, provided the bipyrrolecarboxaldehyde intermediate 19 in an isolated yield of 45% [1]. This application demonstrates the compound's utility in constructing complex, functional π-systems for materials science and bioimaging.

BODIPY Dyes Fluorescent Probes Suzuki Coupling

High-Impact Research and Industrial Applications Enabled by 2-Pyrrolylboronic Acid


Synthesis of 3-Aryl-6-(2-pyrrolyl)pyridazines for Pharmaceutical Research

2-Pyrrolylboronic acid is a critical component in the synthesis of 3-aryl-6-(2-pyrrolyl)pyridazines, a class of molecules with demonstrated pharmaceutical importance. The compound's protected form enables efficient Suzuki cross-coupling with 3-halo-6-(N-tosyl-2-pyrrolyl)pyridazine, followed by in situ de-tosylation, to yield novel pyridazine derivatives [1]. This route overcomes limitations of traditional methods, which suffer from low overall yields and competitive side reactions.

Modular Construction of Monofunctionalized BODIPY Fluorescent Probes

The N-Boc-protected derivative of 2-pyrrolylboronic acid is an essential building block for the convergent synthesis of monofunctionalized BODIPY dyes. The Suzuki cross-coupling of 5-chloro-pyrrole-2-carboxaldehyde with N-Boc-2-pyrroleboronic acid provides a direct route to bipyrrolecarboxaldehyde intermediates in 45% isolated yield [2]. This modular approach is superior for generating libraries of functionalized dyes for applications in bioimaging and materials science.

Sequential Cross-Coupling for Polyarylpyrrole Synthesis

Due to the established regioselectivity of 2-pyrrolylboronic acid derivatives at the 2-position of polybrominated pyrroles , this compound is uniquely suited for iterative Suzuki-Miyaura cross-coupling strategies. This allows for the controlled, stepwise introduction of aryl groups to generate complex, unsymmetrical polyarylpyrroles, which are valuable scaffolds in medicinal chemistry and functional organic materials.

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